molecular formula C17H22N2O3 B1443693 Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 1330765-75-7

Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No. B1443693
M. Wt: 302.37 g/mol
InChI Key: HUBUYYQIARIBBA-UHFFFAOYSA-N
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Description

“Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate” is a chemical compound with the molecular formula C17H22N2O3 . It has a molecular weight of 302.37 . The compound is also known by its IUPAC name, tert-butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-17(11-19)13(9-18-14(17)20)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 302.37 . It is recommended to be stored under refrigerated conditions . The boiling point is predicted to be 399.1±42.0 °C .

Scientific Research Applications

DNA Adduction and Toxicity Studies

Research has shown that compounds structurally related to Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate, like Methyl tert‐butyl ether (MTBE), bind DNA to form DNA adducts in mice, indicating a potential for genotoxicity and a need for careful handling and monitoring when used in research or industrial applications (Yuan et al., 2007).

Modulation of NMDA Receptors

NYX-2925, a novel N-methyl-d-aspartate (NMDA) receptor modulator structurally similar to Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate, has shown promise in phase 2 clinical studies for the treatment of neuropathic pain and fibromyalgia. It affects synaptic plasticity processes, indicating potential applications in memory and cognitive disorders (Ghoreishi-Haack et al., 2018).

Pulmonary Toxicity and Structure-Activity Relationship

Studies on butylated hydroxytoluene (BHT) and related compounds have elucidated the structural requirements for their toxic potency in mice, providing insights into how small changes in molecular structure can drastically alter biological activity and toxicity. This is particularly relevant for designing safer compounds and understanding the toxicological aspects of related substances (Mizutani et al., 1982).

Antihypertensive and Analgesic Properties

Several derivatives of diazaspiro compounds, including those structurally related to Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate, have been studied for their antihypertensive and analgesic properties. These studies contribute to the development of new therapeutic agents for treating hypertension and pain (Clark et al., 1983).

properties

IUPAC Name

tert-butyl 6-oxo-5-phenyl-2,7-diazaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-17(11-19)9-18-14(20)13(17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBUYYQIARIBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Reactant of Route 3
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Reactant of Route 4
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Reactant of Route 5
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Reactant of Route 6
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate

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